molecular formula C8H7Cl3O2 B12647467 1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene CAS No. 108544-89-4

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene

Cat. No.: B12647467
CAS No.: 108544-89-4
M. Wt: 241.5 g/mol
InChI Key: YUMPECNUTLVGJW-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene is an organic compound with the molecular formula C8H8Cl3O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, one chloromethoxy group, and one methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 3-(chloromethoxy)-2-methoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially dechlorinated compounds.

Scientific Research Applications

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-3-(chloromethyl)-2-ethoxybenzene
  • 1,5-Dichloro-3-(chloromethyl)-2-(3-ethoxypropoxy)benzene
  • 1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene

Uniqueness

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene is unique due to the presence of both chloromethoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific interactions with biological targets. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

108544-89-4

Molecular Formula

C8H7Cl3O2

Molecular Weight

241.5 g/mol

IUPAC Name

1,5-dichloro-3-(chloromethoxy)-2-methoxybenzene

InChI

InChI=1S/C8H7Cl3O2/c1-12-8-6(11)2-5(10)3-7(8)13-4-9/h2-3H,4H2,1H3

InChI Key

YUMPECNUTLVGJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)OCCl

Origin of Product

United States

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